![molecular formula C10H6F3NO2S B2759519 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid CAS No. 923800-95-7](/img/structure/B2759519.png)

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

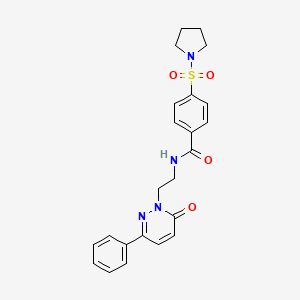

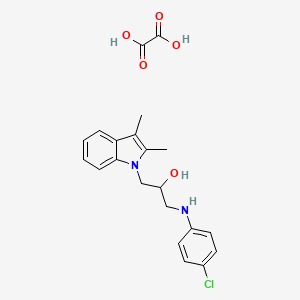

6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H6F3NO2S and a molecular weight of 261.22 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole ring is a trifluoromethyl group (CF3), a thio group (S), and a carboxylic acid group (COOH) .Scientific Research Applications

Building Blocks for Biologically Active Molecules

Compounds like 6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. Their unique structural features, such as the trifluoromethylthio group, contribute to the development of regioisomerically pure aromatic and heteroaromatic compounds. These compounds are prepared using modern organometallic methods, providing novel pathways for creating potentially therapeutic agents. The ability to synthesize such molecules opens up new avenues in drug discovery and development, where the precise control over the structural attributes of molecules can lead to the identification of compounds with enhanced biological activities (Leconte & Ruzziconi, 2002).

Catalysis and Chemical Transformations

The application of compounds containing the trifluoromethylthio group extends into catalysis, where they are used to facilitate chemical transformations. For instance, scandium trifluoromethanesulfonate, a related compound, demonstrates high catalytic activity in acylation reactions and esterification processes. This showcases the potential of using these compounds as catalysts to improve the efficiency of chemical reactions, making them valuable tools in synthetic chemistry. The ability to selectively activate different functional groups under mild conditions allows for the development of more efficient and selective synthetic pathways (Ishihara et al., 1996).

Photocatalytic Hydrogen Production

Innovative applications of these compounds also include their use in enhancing photocatalytic activities, such as hydrogen production. By grafting porphyrin onto a metal-organic framework equipped with similar functional groups, researchers have been able to improve the efficiency of photocatalytic hydrogen production. This application underscores the role of these compounds in addressing energy challenges, providing a pathway towards the development of renewable energy technologies (Diao et al., 2020).

properties

IUPAC Name |

6-(trifluoromethylsulfanyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWMLHWEQBKCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1SC(F)(F)F)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)

![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)

![2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2759446.png)

![1-(Azepan-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2759449.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2759454.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2759457.png)